Cas no 1294504-67-8 ((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)
![(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol structure](https://ja.kuujia.com/scimg/cas/1294504-67-8x500.png)
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol
- (2R)-1-[5-Amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol
- (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H -indol-1-yl}-3-(benzyloxy)-2-propanol
- (-)-(3R)-1-benzylpiperidin-3-ol
- (R)-( pound inverted question mark)-1-Benzyl-3-hydroxypiperidinol
- (R)-(-)-1-Benzyl-3-hydroxypiperidine
- (R)-1-benzyl-3-piperidinol
- (R)-1-benzylpiperidin-3-ol
- (R)-1-N-Benzyl-3-hydroxy-piperidine
- (R)-N-benzyl-3-hydroxypiperidine
- (R)-N-benzylglycolated-5-amino-2-(2-benzyloxy-1,1-dimethylethyl)-6-fluoroindole
- 1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-α-[(phenylmethoxy)methyl]-, (αR)-
- 1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-alpha-[(phenylmethoxy)methyl]-, (alphaR)-
- RABRVTLWYYBNAK-XMMPIXPASA-N
- (2R)-1-{5-amino-2-[1-(benzyloxy)-2-methylpropan-2-
- AR)-
- A-[(phenylmethoxy)methyl]-, (
- PB36715
- CS-13100
- 1294504-67-8
- (R)-1-[5-Amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol
- CS-M2463
- (2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol
- DB-420061
- yl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)propan-2-
- 1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-
- 1H-Indole-1-ethanol, 5-aMino-2-[1,1-diMethyl-2-(phenylMethoxy)ethyl]-6-fluoro--[(phenylMethoxy)Methyl]-, (R)-
- BCP14287
- SCHEMBL349637
- AKOS025290851
- (2R)-1-{5-AMINO-2-[1-(BENZYLOXY)-2-METHYLPROPAN-2-YL]-6-FLUOROINDOL-1-YL}-3-(BENZYLOXY)PROPAN-2-OL
- (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol
- (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methyl-2-propanyl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)-2-propanol
- (R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol
- 811-584-9
- (2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol
-
- MDL: MFCD23106326
- インチ: InChI=1S/C29H33FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-15,24,33H,16-20,31H2,1-2H3/t24-/m1/s1
- InChIKey: RABRVTLWYYBNAK-XMMPIXPASA-N
- SMILES: CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2C[C@H](COCC4=CC=CC=C4)O)F)N
計算された属性
- 精确分子量: 476.24800
- 同位素质量: 476.24752108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 11
- 複雑さ: 623
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- PSA: 69.64000
- LogP: 6.01590
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D495915-500MG |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol |
1294504-67-8 | 97% | 500mg |
$640 | 2024-05-23 | |
eNovation Chemicals LLC | D495915-1G |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol |
1294504-67-8 | 97% | 1g |
$960 | 2024-05-23 | |
ChemScence | CS-M2463-100mg |
1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-α-[(phenylmethoxy)methyl]-, (αR)- |
1294504-67-8 | 100MG |
$158.0 | 2022-04-28 | ||
ChemScence | CS-M2463-250mg |
1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-α-[(phenylmethoxy)methyl]-, (αR)- |
1294504-67-8 | 250MG |
$271.0 | 2022-04-28 | ||
ChemScence | CS-M2463-1g |
1H-Indole-1-ethanol, 5-amino-2-[1,1-dimethyl-2-(phenylmethoxy)ethyl]-6-fluoro-α-[(phenylmethoxy)methyl]-, (αR)- |
1294504-67-8 | 1G |
$785.0 | 2022-04-28 | ||
Chemenu | CM106411-250mg |
(2R)-1-{5-amino-2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-6,7-dihydro-1H-indol-1-yl}-3-(benzyloxy)propan-2-ol |
1294504-67-8 | 95%+ | 250mg |
$293 | 2022-06-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05071-250MG |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol |
1294504-67-8 | 97% | 250MG |
¥ 2,052.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05071-10G |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol |
1294504-67-8 | 97% | 10g |
¥ 25,608.00 | 2023-04-06 | |
TRC | A619483-1mg |
(R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol |
1294504-67-8 | 1mg |
$ 201.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D495915-100mg |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol |
1294504-67-8 | 97% | 100mg |
$240 | 2024-05-23 |
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol 合成方法
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
(2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-olに関する追加情報
Chemical Compound CAS No. 1294504-67-8: A Comprehensive Overview
The chemical compound with CAS No. 1294504-67-8, known as (2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol, is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of interest in both academic and industrial settings.
The molecular structure of (2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol is characterized by a bicyclic indole system, which serves as a central scaffold for various functional groups. The presence of amino, fluoro, and benzyloxy substituents introduces significant chemical diversity, enabling this compound to participate in a wide range of biochemical interactions. Recent studies have highlighted its potential as a precursor for drug development, particularly in the design of bioactive molecules targeting specific cellular pathways.
One of the most notable aspects of this compound is its stereochemistry, specifically the (2R) configuration at the propanol moiety. This stereochemical feature plays a crucial role in determining the compound's pharmacokinetic properties and bioavailability. Researchers have demonstrated that the (R) configuration enhances the molecule's ability to interact with biological targets, such as enzymes and receptors, thereby improving its therapeutic potential.
The synthesis of (2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yli]-3-benzyloxy-propanan has been optimized through advanced organic synthesis techniques, including enantioselective catalysis and multi-component reactions. These methods not only enhance the yield and purity of the compound but also facilitate its large-scale production for preclinical studies.
In terms of biological activity, recent findings suggest that this compound exhibits potent anti-inflammatory and antioxidant properties. Preclinical studies have demonstrated its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide synthase (NOS). Furthermore, its fluoro-substituted indole core has shown promise in modulating neurodegenerative pathways, making it a candidate for treating conditions such as Alzheimer's disease.
The application of (2R)-1-[5-amino-indole derivatives extends beyond pharmacology into materials science and catalysis. For instance, researchers have explored its use as a chiral catalyst in asymmetric synthesis reactions, leveraging its unique stereochemistry to induce high enantioselectivity in complex molecule constructions.
In conclusion, (2R)-1-[5-amino-indole derivatives represent a versatile class of compounds with diverse applications across multiple disciplines. As research continues to uncover their full potential, this compound is poised to make significant contributions to both scientific advancement and industrial innovation.
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